molecular formula C16H22O B14214118 Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- CAS No. 578006-84-5

Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-

Cat. No.: B14214118
CAS No.: 578006-84-5
M. Wt: 230.34 g/mol
InChI Key: DVVMERLETKPIBC-GOEBONIOSA-N
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Description

Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-, is a complex organic compound with a unique structure that includes a cyclopentyl ring substituted with a phenyl group and a methanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- typically involves the use of advanced organic synthesis techniques. One common method involves the reaction of a cyclopentyl derivative with a phenylmethanone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- include:

Uniqueness

Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

578006-84-5

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

[(1R,3S)-1-methyl-3-propan-2-ylcyclopentyl]-phenylmethanone

InChI

InChI=1S/C16H22O/c1-12(2)14-9-10-16(3,11-14)15(17)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3/t14-,16+/m0/s1

InChI Key

DVVMERLETKPIBC-GOEBONIOSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@](C1)(C)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C1CCC(C1)(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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